molecular formula C7H4FNO2S B3032719 2-Cyanobenzene-1-sulfonyl fluoride CAS No. 395-46-0

2-Cyanobenzene-1-sulfonyl fluoride

Cat. No. B3032719
CAS RN: 395-46-0
M. Wt: 185.18 g/mol
InChI Key: QUTDICSOQYSJEE-UHFFFAOYSA-N
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Description

2-Cyanobenzene-1-sulfonyl fluoride is a chemical compound with the empirical formula C7H4FNO2S . It has a molecular weight of 185.18 . The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .


Synthesis Analysis

Sulfonyl fluorides, including 2-Cyanobenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is considered more efficient than the traditional methods which involve the fluoride–chloride exchange from the corresponding sulfonyl chlorides .


Chemical Reactions Analysis

Sulfonyl fluorides, such as 2-Cyanobenzene-1-sulfonyl fluoride, have significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .


Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . These properties may influence the behavior of 2-Cyanobenzene-1-sulfonyl fluoride.

Safety And Hazards

The safety data sheet for a similar compound, 3-Cyanobenzene-1-sulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . While this data is not for 2-Cyanobenzene-1-sulfonyl fluoride specifically, it suggests that similar precautions may be necessary when handling 2-Cyanobenzene-1-sulfonyl fluoride.

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that there may be future research into new methods of synthesizing 2-Cyanobenzene-1-sulfonyl fluoride and other sulfonyl fluorides .

properties

IUPAC Name

2-cyanobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTDICSOQYSJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601286
Record name 2-Cyanobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanobenzene-1-sulfonyl fluoride

CAS RN

395-46-0
Record name 2-Cyanobenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 395-46-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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